molecular formula C18H18N2OS B382119 N-(2,3-Dimethylphenyl)-4-(4-methoxyphenyl)-2-thiazolamine

N-(2,3-Dimethylphenyl)-4-(4-methoxyphenyl)-2-thiazolamine

Cat. No.: B382119
M. Wt: 310.4g/mol
InChI Key: UNHATFBMIMMOQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-Dimethylphenyl)-4-(4-methoxyphenyl)-2-thiazolamine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a dimethylphenyl group and a methoxyphenyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethylphenyl)-4-(4-methoxyphenyl)-2-thiazolamine typically involves the condensation of 2,3-dimethylaniline with 4-methoxybenzaldehyde in the presence of a thioamide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid. The resulting intermediate undergoes cyclization to form the thiazole ring, yielding the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethylphenyl)-4-(4-methoxyphenyl)-2-thiazolamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

N-(2,3-Dimethylphenyl)-4-(4-methoxyphenyl)-2-thiazolamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-Dimethylphenyl)-4-(4-methoxyphenyl)-2-thiazolamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine
  • N-(2,3-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine
  • N-(2,3-dimethylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine

Uniqueness

N-(2,3-Dimethylphenyl)-4-(4-methoxyphenyl)-2-thiazolamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H18N2OS

Molecular Weight

310.4g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C18H18N2OS/c1-12-5-4-6-16(13(12)2)19-18-20-17(11-22-18)14-7-9-15(21-3)10-8-14/h4-11H,1-3H3,(H,19,20)

InChI Key

UNHATFBMIMMOQC-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OC)C

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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